(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoicacid

Catalog No.
S12274862
CAS No.
M.F
C39H34N2O5
M. Wt
610.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphen...

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoicacid

IUPAC Name

(2R)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid

Molecular Formula

C39H34N2O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41(35(37(43)44)24-36(40)42)38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H2,40,42)(H,43,44)/t35-/m1/s1

InChI Key

JXFPVFRDERGWPM-PGUFJCEWSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid, also known by its CAS number 178119-93-2, is a complex organic compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl group. This compound features a diphenyl(p-tolyl)methyl amino group and an amino acid backbone with a ketone functional group. Its molecular formula is C23H27N2O5C_{23}H_{27}N_{2}O_{5} and it has a molecular weight of approximately 425.47 g/mol. The compound is typically used in peptide synthesis and as a building block in medicinal chemistry due to its structural properties.

Typical for amino acids and derivatives, including:

  • Peptide Bond Formation: It can be coupled with other amino acids to form peptides through standard coupling methods such as using carbodiimides or activating agents like HATU or DIC.
  • Hydrolysis: Under acidic or basic conditions, the ester groups in the fluorenylmethoxycarbonyl moiety can be hydrolyzed to reveal the free amine, which may then participate in further reactions.
  • Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid typically involves multiple steps:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group.
  • Formation of the Diphenylmethylamine: The diphenyl(p-tolyl)methyl amine is synthesized separately and then coupled with the protected amino acid.
  • Deprotection: After coupling, the fluorenylmethoxycarbonyl protecting group is removed under acidic conditions to yield the final product.

This compound finds applications in various fields:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides that may have therapeutic potential.
  • Medicinal Chemistry: Its unique structure allows it to be used in drug development, particularly in designing inhibitors or modulators for biological targets.
  • Research: It is utilized in academic research for studying peptide interactions and mechanisms.

Interaction studies often focus on how compounds like (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid interact with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques such as:

  • Surface Plasmon Resonance: To study binding kinetics and affinities.
  • Isothermal Titration Calorimetry: For thermodynamic profiling of interactions.

Such studies help elucidate the compound's potential therapeutic mechanisms.

Several compounds share structural similarities with (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid1799443-40-5Contains methyl instead of diphenyltolylmethyl group
(R)-2-(9H-Fluoren-9-Yl-Methoxycarbonyl-Amino)-4-(tert-butoxy)-4-Oxobutanoic Acid11288339Similar backbone but different side chain
N-Fmoc-D-aspartic Acid 4-tert-butyl Ester8997829Utilizes Fmoc protection strategy

These compounds highlight the uniqueness of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-amino-4-oxobutanoic acid through its specific side chain and functional groups that may confer distinct biological properties compared to its analogs.

XLogP3

6.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

610.24677219 g/mol

Monoisotopic Mass

610.24677219 g/mol

Heavy Atom Count

46

Dates

Modify: 2024-08-09

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